Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

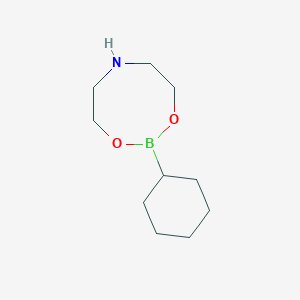

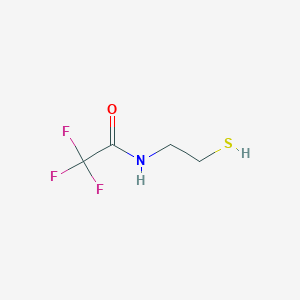

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride is a complex chemical compound with various potential applications in scientific research. It is a derivative of Benzeneacetic acid, which has the molecular formula C8H8O2 and a molecular weight of 136.1479 .

Physical And Chemical Properties Analysis

Benzeneacetic acid has a molecular weight of 136.1479 . It has a boiling point of 538.7 K and a fusion temperature range from 348.05 K to 350 K . The enthalpy of vaporization is 79.1 ± 0.3 kJ/mol and the enthalpy of sublimation is 93.5 ± 0.3 kJ/mol . The properties of the a-aMino-2-hydroxy-, Methyl ester, hydrochloride variant could differ and would need to be determined experimentally.Applications De Recherche Scientifique

1. Kinetics and Mechanism of Hydrolysis

The study of cyclopentolate hydrochloride, an ester of substituted benzeneacetic acid, revealed insights into the kinetics and mechanism of its hydrolysis in alkaline solutions. This research used HPLC assay to investigate the degradation, identifying phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The findings suggest a parallel degradation scheme with both products forming simultaneously, which is crucial for understanding the stability and decomposition of similar compounds (Roy, 1995).

2. Synthesis of α-Amino Acids

A one-pot reaction involving 2-hydroxy-2-methoxyacetic acid methyl ester has been developed for preparing protected α-amino acids. This method, utilizing benzyloxyamine and an alkyl radical, demonstrates a novel approach for α-amino acid synthesis via carbon–carbon bond formation. This innovative technique is significant for amino acid production in pharmaceutical and biochemical research (Miyabe et al., 1998).

3. Structural Analysis and Synthesis

The X-ray structure determination of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, provided crucial insights into its stereochemistry. Such structural analyses are fundamental in the development and understanding of pharmaceutical compounds, showcasing the importance of detailed molecular characterization in scientific research (Nakamura et al., 1976).

4. Stability Studies

Research on the aqueous stability of cyclopentolate hydrochloride (Cy.HCl) has shown that cyclodextrins significantly stabilize Cy against hydrolysis. This study is crucial for developing stable pharmaceutical formulations and understanding the interactions between cyclodextrins and other compounds (Roy, 1996).

5. Chemical Synthesis and Medicinal Chemistry

The efficient synthesis of various substituted amino acid derivatives using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent highlights the role of this chemical in peptide synthesis. Such methodologies are vital in medicinal chemistry for producing diverse and complex biochemical compounds (Brunel et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

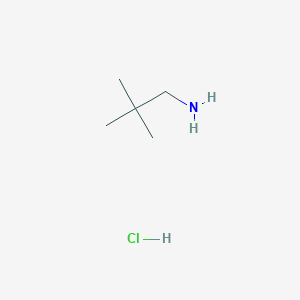

methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYIJDPTQHVHAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)